molecular formula C17H17ClN2O2 B1492916 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 1187929-27-6

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B1492916
CAS No.: 1187929-27-6
M. Wt: 316.8 g/mol
InChI Key: OYSGFKJGHCBAGC-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a hydrochloride salt derivative of an imidazo[1,2-a]pyridine-based acetic acid. This compound features a methyl group at the 6-position of the imidazo[1,2-a]pyridine core and a para-tolyl (p-tolyl) substituent at the 2-position. The acetic acid moiety is linked to the 3-position of the heterocyclic ring, forming a key functional group for further derivatization or interaction with biological targets .

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17;/h3-8,10H,9H2,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGFKJGHCBAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, also known as a derivative of imidazopyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
  • CAS Number : 1187929-27-6
  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.79 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its activity against human cancer cells using MTT assays, revealing significant inhibition of cell viability:

Cell Line IC50 (μM) Reference Drug Reference IC50 (μM)
MCF-7 (breast)14.34Doxorubicin19.35
HCT-116 (colon)6.90Doxorubicin11.26
A549 (lung)10.39Doxorubicin23.47

These results suggest that the compound has comparable or superior activity to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A comparative study demonstrated that derivatives of imidazopyridines, including our compound of interest, exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus2
Escherichia coli4

This antimicrobial efficacy highlights the versatility of the compound in addressing both cancer and infectious diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell membrane integrity .

Case Studies

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that the compound leads to a decrease in cell viability by inducing apoptosis. The mechanisms involved include activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Efficacy : A study focused on the antibacterial properties showed that the compound significantly reduced bacterial load in infected animal models, supporting its use as a potential therapeutic agent against infections .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics suggest that it may interact with specific receptors in the brain, making it a candidate for drug formulation aimed at conditions such as anxiety, depression, and neurodegenerative diseases. Research indicates that compounds with similar imidazo[1,2-a]pyridine frameworks often exhibit significant biological activity, which supports the exploration of this compound in drug development .

Biochemical Research

In biochemical studies, 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride serves as a valuable tool for understanding receptor interactions and signaling pathways. Its ability to modulate biological responses makes it an essential component in assays designed to study cellular mechanisms and drug-receptor dynamics. This application is crucial for elucidating the roles of various biological pathways in health and disease .

Material Science

The unique chemical properties of this compound have led to investigations into its potential applications in material science. Researchers are exploring its use in developing advanced materials such as sensors and catalysts. The imidazo[1,2-a]pyridine moiety provides distinctive electronic properties that can be harnessed for creating materials with specific functionalities, including enhanced sensitivity and selectivity in sensing applications .

Agricultural Chemistry

In the field of agricultural chemistry, this compound shows promise as a precursor for developing effective agrochemicals. Its potential to enhance crop protection through the design of new pesticides or herbicides could lead to improved agricultural practices. Research is ongoing to evaluate its efficacy against various pests and diseases affecting crops, which is vital for sustainable agriculture .

Diagnostic Applications

Researchers are also investigating the use of this compound in diagnostic tools. Its potential role in identifying biomarkers for certain diseases could facilitate earlier detection and improved patient outcomes. By integrating this compound into diagnostic assays, scientists aim to enhance the specificity and sensitivity of tests used for various medical conditions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₇H₁₇ClN₂O₂ (inferred from synthesis steps in ).
  • Molecular Weight : ~314.79 g/mol (calculated from formula).
  • Synthesis : Prepared via reaction of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with oxalyl chloride in 1,2-dichloroethane, followed by hydrolysis and acidification with HCl to yield the hydrochloride salt .
  • Physical Characteristics : Melting point 193–195°C; HPLC purity ≥98% .
  • Applications : Intermediate in pharmaceutical research, particularly for anti-tuberculosis agents and sleep aid derivatives .

Comparison with Similar Compounds

The structural and functional attributes of 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride are compared below with analogous imidazo[1,2-a]pyridine derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties Reference
This compound C₁₇H₁₇ClN₂O₂ 6-methyl, 2-p-tolyl Acetic acid (HCl salt) 314.79 m.p. 193–195°C; 98% purity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide C₁₅H₁₁Cl₂N₃O 6-chloro, 2-(4-chlorophenyl) Acetamide 320.17 Neat solid; toxicology reference material
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate C₁₆H₁₃Cl₂N₂O₂ 6-chloro, 2-(4-chlorophenyl) Ethyl ester 342.20 m.p. 116–117°C; yellow solid
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride C₉H₉ClN₂O₂ None (core structure) Acetic acid (HCl salt) 212.64 Purity 95%; building block
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine C₁₉H₂₂N₃ 6-methyl, 2-p-tolyl Dimethylaminomethyl 292.40 Similarity score 0.80

Key Findings:

Substituent Effects :

  • The methyl and p-tolyl groups in the target compound enhance lipophilicity compared to chloro -substituted analogs (e.g., 6-chloro derivatives in ), which may influence pharmacokinetic properties.
  • The acetic acid moiety (as a hydrochloride salt) improves water solubility relative to ester or amide derivatives (e.g., ethyl ester in or acetamide in ).

Functional Group Impact: Amide/ester derivatives (e.g., ) exhibit reduced acidity compared to the free acetic acid, altering reactivity in coupling reactions.

Synthetic Routes :

  • The target compound’s synthesis involves oxalyl chloride-mediated acylation , whereas chloro-substituted analogs (e.g., ) utilize halogenated precursors under Cu(II) catalysis.

Purity and Applications :

  • The hydrochloride form achieves ≥98% purity (HPLC) , outperforming the 95% purity of the simpler 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride .
  • Chloro-substituted analogs are prioritized in toxicology studies , whereas the target compound is linked to anti-tuberculosis research .

Preparation Methods

Hydrolysis of the Nitrile Intermediate to Form the Acetic Acid Derivative

Key Step: Hydrolysis of [6-methyl-2-(4-methyl-phenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile to the corresponding acetic acid.

  • Starting Material: [6-methyl-2-(4-methyl-phenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile.
  • Reagents: Mineral acids such as sulfuric acid, hydrochloric acid, or a mixture thereof (preferably a mixture of sulfuric acid and hydrochloric acid).
  • Solvent: Water (preferably demineralized water).
  • Conditions: Heating at 80–120°C, optimally 90–105°C, for approximately 36 hours.
  • Work-up: After reaction completion, the mixture is cooled to ambient temperature, and the pH is adjusted to 3.0–5.0 (typically around 3.8–4.2) using sodium hydroxide solution.
  • Isolation: The product precipitates as a solid, which is filtered, washed with water, and dried at 65–70°C to yield 2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.

Process Highlights:

  • This hydrolysis step is crucial as it converts the nitrile group to the acetic acid functionality.
  • The use of mixed mineral acids enhances the hydrolysis efficiency.
  • The process is scalable and yields high-purity product suitable for further transformations.

Conversion of Acetic Acid to Amide Intermediate via Halogenation and Amination

Key Step: Transformation of the acetic acid into the corresponding amide by halogenation followed by reaction with dimethylamine.

  • Halogenating Agents: Phosphorous oxychloride (preferred), thionyl chloride, or phosphorous trichloride.
  • Solvent System: Chlorinated solvents such as methylene dichloride, chloroform, carbon tetrachloride, or aromatic solvents like toluene; a mixture of methylene dichloride and toluene is preferred.
  • Conditions for Halogenation: Reaction temperature maintained at 40–45°C for 26–28 hours.
  • Amination: After halogenation, the reaction mixture is cooled to 0–5°C and added to a 40% aqueous dimethylamine solution below 15°C.
  • Reaction Time: The amination step is maintained for 40–80 minutes, optimally 60 minutes at 15–20°C.
  • Isolation: The amide product is isolated by phase separation, concentration, addition of water, filtration, washing with toluene, and drying under reduced pressure at 55–60°C.

Process Highlights:

  • The halogenation converts the carboxylic acid to an acyl halide intermediate, which is reactive towards nucleophilic amination.
  • Dimethylamine condensation yields the N,N-dimethylacetamide derivative, a direct precursor to zolpidem.
  • The use of phosphorous oxychloride and chlorinated solvents offers good reaction control and product purity.

Alternative Synthetic Route via Direct Aminomethylation and Subsequent Functionalization

Key Step: Direct functionalization of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with dimethylamine and paraformaldehyde, followed by acylation and cyanide substitution.

  • Procedure:
    • The imidazo[1,2-a]pyridine core is reacted with 40% aqueous dimethylamine and paraformaldehyde in acetic acid at 50–55°C for 3 hours.
    • The reaction mixture is concentrated, pH adjusted to 8.0, and extracted with dichloromethane.
    • The organic layer is treated with triethylamine and pivaloyl chloride at 0–5°C to form an activated intermediate.
    • Subsequent treatment with 40% aqueous dimethylamine and work-up yields the acetamide intermediate.
  • Advantages: This method avoids isolation of intermediates and allows for a more streamlined synthesis.

Process Optimization and Industrial Considerations

Step Conditions/Details Advantages
Hydrolysis Mineral acid (H2SO4/HCl), water, 90–105°C, 36 hrs High yield, scalable, mild conditions
Halogenation Phosphorous oxychloride, methylene dichloride/toluene, 40–45°C, 26–28 hrs Efficient acyl halide formation
Amination 40% aqueous dimethylamine, 0–20°C, 40–80 min High selectivity, good conversion
Direct aminomethylation Acetic acid, paraformaldehyde, 50–55°C, 3 hrs Avoids isolation, streamlined process
Solvent recovery Use of volatile solvents like dichloromethane Cost-effective, environmentally favorable

Detailed Research Findings and Data

  • The hydrolysis reaction is highly dependent on acid concentration and temperature. Maintaining the reaction temperature within 90–105°C ensures complete conversion without decomposition.
  • The halogenation step requires careful temperature control to avoid side reactions; phosphorous oxychloride is preferred for its reactivity and ease of handling.
  • Amination with dimethylamine is rapid and selective under cooled conditions, preventing overreaction or side product formation.
  • The alternative direct aminomethylation route offers a one-pot approach, reducing purification steps and improving overall yield.
  • The final hydrochloride salt formation is typically achieved by treating the free acid or amide with hydrochloric acid under controlled conditions to yield the stable hydrochloride salt.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate
1 Hydrolysis of nitrile to acetic acid H2SO4/HCl in water, 90–105°C, 36 hrs 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
2 Halogenation of acetic acid to acyl halide Phosphorous oxychloride, CH2Cl2/toluene, 40–45°C, 26–28 hrs Acyl chloride intermediate
3 Amination with dimethylamine 40% aqueous dimethylamine, 0–20°C, 40–80 min N,N-Dimethylacetamide derivative
4 Alternative direct aminomethylation and acylation Dimethylamine, paraformaldehyde, pivaloyl chloride, triethylamine, 0–55°C Amide intermediate without isolation
5 Salt formation HCl in methanol or aqueous solution Hydrochloride salt of the acetic acid derivative

Q & A

Q. Key data :

  • Yield: ~23% for oxoacetic acid intermediate .
  • Purity: Confirmed via HPLC (98–99%) and NMR (δ 2.36 ppm for methyl groups) .

Advanced: How can reaction yields be optimized during the oxalyl chloride-mediated coupling step?

Answer:
Low yields in this step (e.g., 23% in ) often arise from incomplete activation of the imidazo[1,2-a]pyridine core. Strategies include:

  • Temperature control : Maintain 0°C during oxalyl chloride addition to minimize side reactions like over-acylation .
  • Stoichiometric adjustments : Use excess oxalyl chloride (1.3 equiv.) to ensure complete conversion, followed by careful neutralization with triethylamine (TEA) .
  • Solvent selection : Anhydrous DCE minimizes hydrolysis of reactive intermediates.
  • Workup optimization : Slow addition of NaOH (20% w/v) at 0°C prevents emulsion formation during acid liberation .

Validation : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) or LC-MS for intermediate detection .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.25–8.10 ppm), methyl groups (δ 2.25–2.40 ppm), and acetic acid protons (δ 3.84 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 280.4 [M+H]+ for intermediates) .
  • Melting point : Reported ranges (e.g., 193–195°C for hydrochloride salt) validate crystallinity .

Advanced: How to resolve contradictions in biological activity data for derivatives of this compound?

Answer:
Discrepancies in antimicrobial or receptor-binding activity (e.g., in vs. 13) may arise from:

Structural variability : Subtle changes (e.g., Schiff base vs. aryl amine derivatives) alter bioavailability. Use QSAR modeling to correlate substituent electronegativity with activity .

Assay conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines to control pH, inoculum size, and solvent effects (e.g., DMSO tolerance <1% v/v) .

Metabolic stability : Evaluate cytochrome P450 inhibition (e.g., CYP3A4/2D6) via liver microsome assays, as the compound shows predicted inhibitory effects .

Example : Schiff bases (1a-l) exhibited higher antifungal activity than aryl amines (2a-l), likely due to improved membrane permeability from the imine group .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Drug impurity profiling : It is a known impurity in Zolpidem Tartrate (a sedative), requiring HPLC-UV/LC-MS methods for quantification (LOD <0.1%) .
  • Antimicrobial agent development : Derivatives show activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via disruption of cell wall synthesis .
  • Neurological research : Structural analogs act as GABA-A receptor modulators, though this compound’s exact target requires further validation .

Advanced: How to design a stability-indicating HPLC method for detecting this compound in drug formulations?

Answer:

Column : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a pre-filter to retain particulate impurities.

Mobile phase : Gradient of 0.1% phosphoric acid (A) and acetonitrile (B): 0–10 min (20–50% B), 10–15 min (50% B) .

Detection : UV at 254 nm (λmax for imidazo[1,2-a]pyridine).

Validation :

  • Linearity : 0.1–200 µg/mL (R² >0.999).
  • Forced degradation : Expose to heat (60°C, 48 hr), acid (1M HCl, 24 hr), and oxidants (3% H2O2, 6 hr) to confirm method specificity .

Data : Retention time ~8.2 min with resolution >2.0 from Zolpidem .

Basic: What are the key physicochemical properties influencing its solubility and formulation?

Answer:

  • LogP : Predicted ~3.4 (iLOGP), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (0.01 mg/mL) necessitates salt forms (e.g., hydrochloride) or co-solvents (PEG 400) for in vivo studies .
  • pKa : Carboxylic acid group (pKa ~4.5) enables pH-dependent dissolution in intestinal fluids .

Advanced: How to troubleshoot low recovery during large-scale synthesis (>100 g)?

Answer:
Scale-up challenges include:

  • Exothermic reactions : Use jacketed reactors to control temperature during oxalyl chloride addition (ΔT <5°C) .
  • Byproduct formation : Optimize recrystallization solvents (e.g., acetone/water mixtures) to remove dimethylamine byproducts .
  • Filtration efficiency : Replace standard filter paper with sintered glass funnels to retain fine particles .

Case study : A 66.5% yield was achieved at 11.2 kg scale using controlled cooling (2–3°C) and acetone washing .

Basic: How is this compound utilized in computational drug discovery?

Answer:

  • Docking studies : The imidazo[1,2-a]pyridine scaffold is used in virtual screening for kinase inhibitors (e.g., PIM-1) due to its planar structure and hydrogen-bonding capability .
  • ADMET prediction : Tools like BOILED-Egg model predict high BBB permeability (Yes) and GI absorption (High), but CYP450 inhibition risks require mitigation .

Advanced: What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

Answer:

  • Mode of action : Disruption of bacterial membrane integrity via interaction with lipid II (cell wall precursor), validated via fluorescence microscopy with DiSC3(5) dye .
  • Resistance evasion : Lack of cross-resistance with β-lactams in MRSA strains suggests a non-penicillin-binding protein (PBP) target .

Supporting data : Time-kill assays showed >3-log reduction in S. aureus CFU within 6 hr at 2× MIC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

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